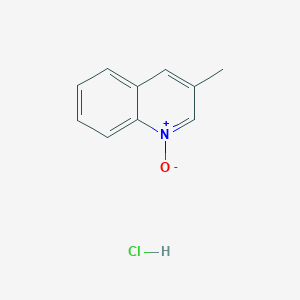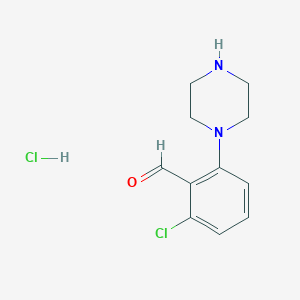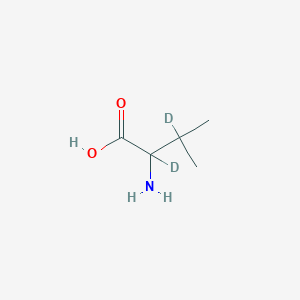
DL-Valine-2,3-D2
説明
DL-Valine-2,3-D2 (DLV-2,3-D2) is an important amino acid derivative that has been used in various scientific research applications. DLV-2,3-D2 is a synthetic derivative of the naturally occurring amino acid, valine. It has been used in a wide range of laboratory experiments, and has been shown to have numerous biochemical and physiological effects.
科学的研究の応用
Industrial and Pharmaceutical Applications
DL-Valine, including its derivative DL-Valine-2,3-D2, has significant applications in industrial and pharmaceutical fields. It serves as an intermediate for synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Notably, its derivatives have been utilized in clinical treatments, such as in penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy. Fluvalinate, a pyrethroid pesticide derived from d-valine, exhibits broad-spectrum insecticidal properties with low mammalian toxicity. Additionally, valnemulin, synthesized from d-valine, is a semi-synthetic antibiotic for animals. Moreover, d-valine plays a role in cell culture, particularly in selectively inhibiting fibroblast proliferation, making it an important tool in biomedical research (Chen et al., 2016).
Microbial Asymmetric Degradation
In the context of d-valine preparation from dl-valine, microbial asymmetric degradation presents a practical approach. The use of specific microorganisms, such as Candida maltosa, which shows selective degrading activity against dl-valine, enables the effective separation and isolation of d-valine. This microbial process offers a novel method for d-valine preparation, contributing to its industrial production and application (Zhang et al., 2015).
Radiochemistry and Imaging
This compound also finds its use in radiochemistry, specifically in the synthesis of radiolabeled valine compounds. For instance, DL-[3-11C]Valine can be synthesized and further processed to obtain L-[3-11C]Valine, which is valuable in positron emission tomography (PET) imaging. Such radiolabeled amino acids are crucial in medical imaging and diagnostics, providing insights into metabolic processes and diseases (Antoni & Långström, 1987).
Biochemical Research
In biochemical research, this compound serves as a critical tool. For example, its utilization in recovery correction techniques for NMR spectroscopy of perchloric acid extracts is essential. This approach corrects metabolite loss during extraction and minimizes inter-assay variance in quantitative NMR spectroscopy of brain tissue. Such techniques are invaluable in studying the effects of drugs like 5-fluorouracil on brain metabolism, thereby contributing to our understanding of drug-induced brain damage and other metabolic conditions (Nakagami et al., 2014).
特性
IUPAC Name |
2-amino-2,3-dideuterio-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-NMQOAUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



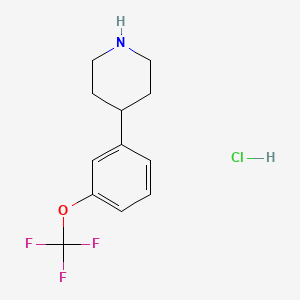



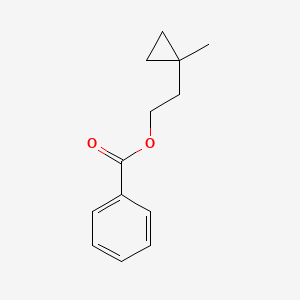
![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
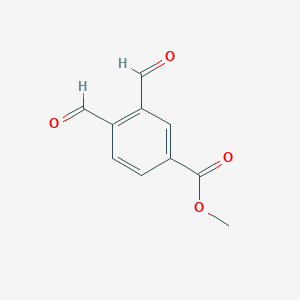

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
